
Alkyne Phosphoramidite, 5'-terminal
Vue d'ensemble
Description
Alkyne Phosphoramidite, 5’-terminal: is a specialized chemical compound used primarily in the synthesis of oligonucleotides with a 5’-terminal alkyne group. This compound is particularly advantageous for applications in Click Chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation . The compound is known for its stability in solution and ease of handling due to its solid form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Alkyne Phosphoramidite, 5’-terminal typically involves the reaction of a cyclohexylamine derivative with a phosphoramidite reagent. The reaction is carried out under anhydrous conditions using acetonitrile as the solvent. The coupling time is generally around 5 minutes .
Industrial Production Methods: In industrial settings, the production of Alkyne Phosphoramidite, 5’-terminal follows similar synthetic routes but on a larger scale. The compound is purified using techniques such as High-Performance Liquid Chromatography (HPLC) and stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions:
Addition Reactions: Alkyne Phosphoramidite, 5’-terminal undergoes addition reactions where the C-C π bond is broken, forming two new single bonds to carbon.
Deprotonation: The compound can be deprotonated to form an acetylide anion, which is a strong nucleophile.
Oxidative Cleavage: Treatment with ozone or potassium permanganate leads to carboxylic acids.
Common Reagents and Conditions:
Addition Reactions: Typically involve reagents like hydrogen halides or halogens.
Deprotonation: Sodium amide in liquid ammonia is commonly used.
Oxidative Cleavage: Ozone or potassium permanganate in aqueous conditions
Major Products:
Applications De Recherche Scientifique
Chemistry: Alkyne Phosphoramidite, 5’-terminal is widely used in the synthesis of oligonucleotides for Click Chemistry applications. It allows for the efficient labeling of nucleic acids with various functional groups .
Biology: In biological research, this compound is used to create modified oligonucleotides that can be used as probes in molecular diagnostics and imaging .
Medicine: The compound is utilized in the development of therapeutic oligonucleotides, including antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing .
Industry: In industrial applications, Alkyne Phosphoramidite, 5’-terminal is used in the large-scale synthesis of labeled oligonucleotides for various biotechnological applications .
Mécanisme D'action
The primary mechanism of action for Alkyne Phosphoramidite, 5’-terminal involves its incorporation into oligonucleotides during solid-phase synthesis. The alkyne group allows for subsequent Click Chemistry reactions, enabling the attachment of various functional groups. This facilitates the creation of labeled oligonucleotides that can be used in various applications, including diagnostics and therapeutics .
Comparaison Avec Des Composés Similaires
- 5’-Hexynyl Phosphoramidite
- 5’-Butynyl-CEP
- Other 5’-terminal alkyne phosphoramidites
Uniqueness: Alkyne Phosphoramidite, 5’-terminal stands out due to its solid form, which makes it easier to handle and dispense. It is also more stable in solution compared to other similar compounds, offering a longer shelf life .
Propriétés
IUPAC Name |
N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]hex-5-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N3O3P/c1-6-7-8-10-21(25)23-19-11-13-20(14-12-19)27-28(26-16-9-15-22)24(17(2)3)18(4)5/h1,17-20H,7-14,16H2,2-5H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCBAXQTOIUYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




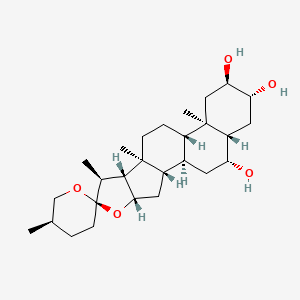
![3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B605241.png)
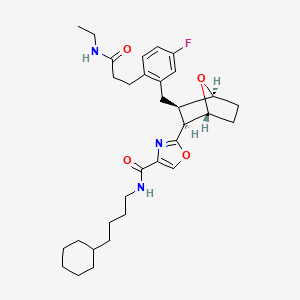
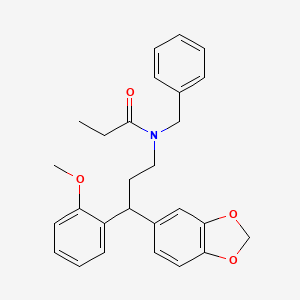

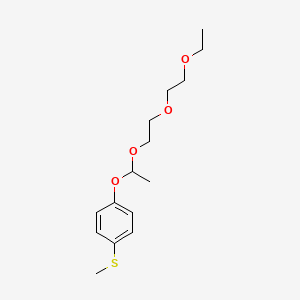
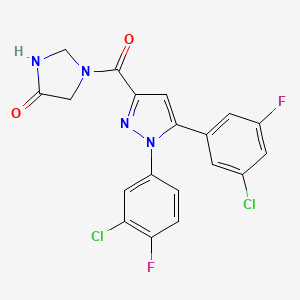
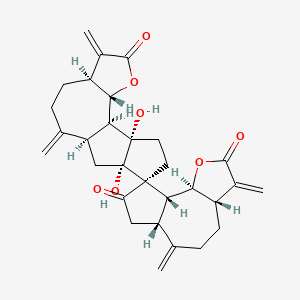
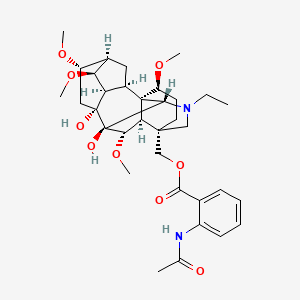
![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)
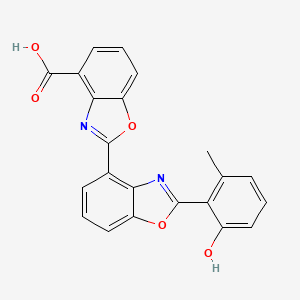
![13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride](/img/structure/B605257.png)
